molecular formula C18H19ClN4O2 B12911598 4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- CAS No. 655247-74-8

4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy-

Cat. No.: B12911598
CAS No.: 655247-74-8
M. Wt: 358.8 g/mol
InChI Key: KNNJJBGOAKBCKU-UHFFFAOYSA-N
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Description

4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core with various functional groups that may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: Starting with an appropriate aromatic amine and a carbonyl compound, the quinazoline core can be synthesized through cyclization reactions.

    Functional Group Modifications: Introduction of the 3-aminopropoxy group, 3-chlorophenyl group, and methoxy group can be achieved through nucleophilic substitution, amination, and methylation reactions, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

    Catalysts and Reagents: Use of efficient catalysts and reagents to improve yield and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Quinazolinamine Derivatives: Compounds with similar quinazoline cores but different functional groups.

    6-(3-Aminopropoxy) Derivatives: Compounds with the 3-aminopropoxy group but different core structures.

    N-(3-Chlorophenyl) Derivatives: Compounds with the 3-chlorophenyl group but different core structures.

Uniqueness

4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

655247-74-8

Molecular Formula

C18H19ClN4O2

Molecular Weight

358.8 g/mol

IUPAC Name

6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine

InChI

InChI=1S/C18H19ClN4O2/c1-24-16-10-15-14(9-17(16)25-7-3-6-20)18(22-11-21-15)23-13-5-2-4-12(19)8-13/h2,4-5,8-11H,3,6-7,20H2,1H3,(H,21,22,23)

InChI Key

KNNJJBGOAKBCKU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Cl)OCCCN

Origin of Product

United States

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